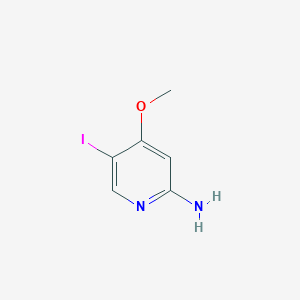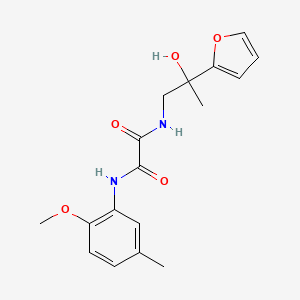
(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as DPTM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Stanovnik et al. (2002) explored the synthesis of 1,4-dihydropyridine derivatives through the treatment of compounds with primary amines, demonstrating the compound's versatility in organic synthesis. The reactions yielded various derivatives with significant yields, showcasing the potential of such compounds in the development of new chemical entities (Stanovnik et al., 2002).
Antioxidant Potency
Research by Dineshkumar and Parthiban (2022) synthesized a new molecule related to the query compound and evaluated its antioxidant efficacy using DPPH and ABTS methods. This study contributes to understanding the compound's role in scavenging free radicals and suggests potential applications in pharmaceuticals or food preservation (Dineshkumar & Parthiban, 2022).
Nonlinear Optical Properties
Li et al. (2012) investigated thienyl-substituted pyridinium salts for second-order nonlinear optical (NLO) properties, finding several derivatives exhibiting significant NLO efficiency. This research opens avenues for the use of such compounds in photonic and electro-optic applications, contributing to advancements in materials science (Li et al., 2012).
Structural and Theoretical Analysis
Karthik et al. (2021) conducted detailed structural, thermal, and theoretical studies on a derivative compound, revealing insights into its stability, intermolecular interactions, and electronic properties. These findings provide foundational knowledge for the design of materials with specific thermal and electronic characteristics (Karthik et al., 2021).
Anticancer Activity
Vinaya et al. (2011) synthesized piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells. The study identified compounds with potent anticancer effects, highlighting the therapeutic potential of piperidine-based derivatives in treating leukemia (Vinaya et al., 2011).
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-19(2)16-6-3-5-15(13-16)18(21)20-10-8-14(9-11-20)17-7-4-12-22-17/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZLHKGLYFOYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)
![6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2417998.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2417999.png)
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)


![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)


![N-([2,2'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2418017.png)

